molecular formula C15H13N3O4 B11550891 2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11550891
M. Wt: 299.28 g/mol
InChI Key: PKTWGBKIDPYHEH-MHWRWJLKSA-N
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Description

2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a chemical compound with the molecular formula C15H13N3O4. It is known for its applications in various scientific research fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methoxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aminobenzene derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as corrosion inhibitors and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity. The methoxy and benzohydrazide moieties can also interact with various molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
  • 2-methoxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
  • 2-methoxy-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide

Uniqueness

2-methoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the nitrophenyl group contributes to its potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-methoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3O4/c1-22-14-8-3-2-7-13(14)15(19)17-16-10-11-5-4-6-12(9-11)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

PKTWGBKIDPYHEH-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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